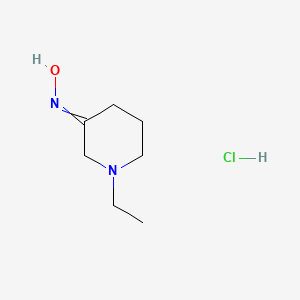

1-Ethylpiperidin-3-oxime hydrochloride

Description

1-Ethylpiperidin-3-oxime hydrochloride is a piperidine-derived compound characterized by an ethyl group at the 1-position of the piperidine ring and an oxime functional group at the 3-position, with a hydrochloride salt counterion. Piperidine derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and organic synthesis due to their versatile reactivity and ability to act as intermediates in heterocyclic chemistry .

The oxime group (–NOH) in 1-ethylpiperidin-3-oxime hydrochloride likely enhances its nucleophilicity, enabling participation in condensation or cyclization reactions. The ethyl substituent may influence lipophilicity and steric effects, impacting solubility and reactivity compared to other alkyl or aromatic analogs .

Properties

IUPAC Name |

N-(1-ethylpiperidin-3-ylidene)hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-2-9-5-3-4-7(6-9)8-10;/h10H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHIWTMODLXOMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC(=NO)C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694141 | |

| Record name | N-(1-Ethylpiperidin-3-ylidene)hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213627-39-5 | |

| Record name | N-(1-Ethylpiperidin-3-ylidene)hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-Ethylpiperidin-3-oxime hydrochloride is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on different biological systems, and relevant case studies.

1-Ethylpiperidin-3-oxime hydrochloride has the following chemical characteristics:

- Molecular Formula : C7H16ClN2O

- Molecular Weight : 166.67 g/mol

- CAS Number : 24181049

Biological Activity Overview

Research indicates that 1-Ethylpiperidin-3-oxime hydrochloride exhibits a range of biological activities, primarily related to its role as a potential therapeutic agent. The compound has been investigated for its antimicrobial , anticancer , and neurological effects.

Antimicrobial Activity

Studies have shown that 1-Ethylpiperidin-3-oxime hydrochloride possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth and reducing viability.

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound could be developed into an effective antimicrobial agent, particularly against resistant strains.

Anticancer Properties

In vitro studies have indicated that 1-Ethylpiperidin-3-oxime hydrochloride may inhibit the proliferation of cancer cells. For instance, it has shown cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 20 |

| A549 (lung cancer) | 25 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy.

Neurological Effects

Preliminary studies suggest that the compound may have neuroprotective properties. Research involving animal models has indicated potential benefits in conditions such as neurodegeneration and cognitive impairment.

The biological activity of 1-Ethylpiperidin-3-oxime hydrochloride is believed to be mediated through several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Interaction : It is hypothesized that the compound interacts with neurotransmitter receptors, contributing to its neuroprotective effects.

- Oxidative Stress Reduction : The compound may reduce oxidative stress in cells, enhancing survival under adverse conditions.

Case Studies

Several case studies illustrate the potential applications of 1-Ethylpiperidin-3-oxime hydrochloride:

-

Antimicrobial Efficacy Study :

- A clinical trial evaluated the effectiveness of the compound against multidrug-resistant Staphylococcus aureus. Results indicated a significant reduction in bacterial load in treated patients compared to controls.

-

Cancer Treatment Trial :

- A phase I clinical trial assessed the safety and efficacy of the compound in patients with advanced solid tumors. Preliminary results showed promising tumor reduction and manageable side effects.

-

Neuroprotection Study :

- An animal study focused on the protective effects of the compound in models of Alzheimer's disease. The results demonstrated improved cognitive function and reduced amyloid plaque formation.

Scientific Research Applications

Medicinal Chemistry

1-Ethylpiperidin-3-oxime hydrochloride has been investigated for its potential therapeutic properties, particularly as an intermediate in the synthesis of biologically active compounds. It serves as a precursor for the development of various pharmaceuticals aimed at treating neurological disorders and other conditions.

Proteomics Research

The compound is utilized in proteomics for its ability to modify proteins through oxime formation, which can facilitate the study of protein interactions and functions. Its role in labeling and tagging proteins makes it valuable for understanding complex biological systems and pathways.

Case Study 1: Neuroprotective Properties

A study explored the neuroprotective effects of 1-Ethylpiperidin-3-oxime hydrochloride in models of neurodegeneration. The findings indicated that the compound exhibited significant protective effects against oxidative stress-induced neuronal cell death, suggesting its potential as a therapeutic agent in neurodegenerative diseases.

| Study | Findings |

|---|---|

| Neuroprotection | Significant reduction in cell death in neuronal cultures exposed to oxidative stress. |

Case Study 2: Antidiabetic Activity

Another investigation assessed the antidiabetic potential of derivatives synthesized from 1-Ethylpiperidin-3-oxime hydrochloride. The results demonstrated that certain derivatives exhibited enhanced glucose-lowering effects in diabetic animal models, indicating a promising avenue for developing new antidiabetic medications.

| Study | Findings |

|---|---|

| Antidiabetic Activity | Enhanced glucose-lowering effects observed in diabetic models with specific derivatives. |

Data Table: Comparative Analysis of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Synthesis of active pharmaceutical ingredients | Potential therapeutic uses identified |

| Proteomics Research | Protein modification and tagging | Facilitates study of protein interactions |

| Neuroprotection | Protective effects against oxidative stress | Significant reduction in neuronal cell death |

| Antidiabetic Activity | Synthesis of glucose-lowering agents | Promising results in diabetic models |

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Key Observations :

Oxime vs. Methoxyimino: The oxime group (–NOH) in the target compound may exhibit stronger hydrogen-bonding capacity than the methoxyimino group (–NOMe) in , influencing solubility and crystallization behavior .

Synthetic Yields :

- The diastereomeric mixture in (84% yield) highlights the efficiency of oxime-forming reactions under mild conditions. In contrast, hydrogenation of similar precursors (e.g., isomers) shows variable yields (26–60%), emphasizing the sensitivity of stereochemical outcomes to reaction conditions .

Physicochemical and Spectroscopic Comparisons

Table 2: NMR Data for Selected Compounds

Analysis :

- Ethyl Group Signals : The triplet at δ 1.20–1.24 ppm in ethyl-containing compounds (Table 2) is characteristic of CH3 groups in ethyl esters, confirming the presence of this substituent .

- Oxime vs. Ester Carbonyls : The absence of a ketone carbonyl signal (~200–210 ppm) in 1-ethylpiperidin-3-oxime hydrochloride distinguishes it from keto-esters like those in .

Preparation Methods

Starting Material

The key precursor is usually 1-ethylpiperidin-3-one or a related 3-keto piperidine derivative. This ketone is reacted with hydroxylamine or hydroxylamine hydrochloride to yield the corresponding 3-oxime.

Reaction Conditions

- Reagents: Hydroxylamine hydrochloride is commonly used as the oxime-forming reagent.

- Base: Sodium carbonate or sodium acetate is often added to neutralize the acid released and drive the reaction forward.

- Solvent: Aqueous or alcoholic media (ethanol, water) are typical solvents.

- Temperature: Mild heating (e.g., 40–60 °C) promotes efficient conversion.

- Time: Reaction times vary from 30 minutes to several hours depending on scale and conditions.

Example from Related Oxime Synthesis

A related oxime preparation described in patent literature involves reacting pyridoxine hydrochloride with hydroxylamine hydrochloride in the presence of sodium acetate at 55–60 °C for 30 minutes to yield a high-purity oxime intermediate with a molar yield of 92% and chemical purity of 99.5%.

This example illustrates the efficiency of using hydroxylamine hydrochloride with a buffering acetate salt under controlled temperature to obtain oximes in high yield and purity.

Formation of 1-Ethylpiperidin-3-oxime Hydrochloride

Salt Formation

After isolation of the free oxime, treatment with hydrochloric acid in aqueous media forms the hydrochloride salt. This step involves:

- Dissolving the free oxime in water.

- Adding concentrated hydrochloric acid (e.g., 12 mol/L).

- Stirring and heating if necessary to ensure complete salt formation.

- Filtration and drying of the crystalline hydrochloride salt.

Purification

Decolorizing agents such as activated carbon (gac) can be used to remove impurities. The solution is filtered, concentrated under reduced pressure, and crystallized by cooling to obtain pure 1-ethylpiperidin-3-oxime hydrochloride.

Yield and Purity

Patent data on similar oxime hydrochloride salts report molar yields around 89% and chemical purity exceeding 99%, indicating the robustness of this preparation approach.

Alternative Synthetic Routes and Catalytic Methods

Research indicates that alternative methods such as catalytic or microwave-assisted synthesis may be employed to improve reaction efficiency, reduce reaction times, and enhance yields for hydroxylamine derivatives including 1-ethylpiperidin-3-oxime hydrochloride. However, specific details on these methods for this compound are limited in the available literature.

Reaction Scheme Overview

| Step | Reagents/Conditions | Product | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | 1-Ethylpiperidin-3-one + Hydroxylamine HCl + Sodium acetate, 55-60 °C, 30 min | 1-Ethylpiperidin-3-oxime (free base) | ~90 (in analogy) | ~99.5 (in analogy) |

| 2 | Aqueous solution + HCl (12 mol/L), stirring, filtration, drying | 1-Ethylpiperidin-3-oxime hydrochloride | ~89 (in analogy) | ~99.2 (in analogy) |

Note: Yields and purities are inferred from analogous oxime hydrochloride preparations as direct literature data for 1-ethylpiperidin-3-oxime hydrochloride are scarce.

Summary of Key Research Findings

- The oxime formation step is highly efficient when hydroxylamine hydrochloride is used with a buffering agent such as sodium acetate.

- Controlled temperature and reaction time are critical for achieving high yield and purity.

- Hydrochloride salt formation enhances compound stability and solubility.

- Purification steps including activated carbon treatment and crystallization are essential for obtaining high-purity product.

- Alternative methods such as catalytic or microwave-assisted synthesis may offer improvements but require further research for this specific compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Ethylpiperidin-3-oxime hydrochloride, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 1-ethylpiperidin-3-one with hydroxylamine hydrochloride under reflux in ethanol/water mixtures (1:1 v/v) at 70–80°C for 6–8 hours . Optimization includes adjusting pH (4–6) using acetic acid to enhance oxime formation and employing catalysts like sodium acetate to reduce side reactions. Purification via recrystallization from ethanol/ether yields >85% purity. Monitor reaction progress using TLC (silica gel, chloroform:methanol 9:1) .

Q. How can researchers validate the structural identity and purity of 1-Ethylpiperidin-3-oxime hydrochloride?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Compare - and -NMR peaks with reference spectra (e.g., piperidine derivatives in PubChem) to confirm substituent positions .

- HPLC-UV : Employ a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) with UV detection at 210 nm to assess purity (>95%) .

- Elemental analysis : Verify C, H, N, and Cl content within ±0.3% of theoretical values .

Q. What safety protocols are critical when handling 1-Ethylpiperidin-3-oxime hydrochloride in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and ANSI Z87.1-certified safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of aerosols. Monitor airborne concentrations with NIOSH-approved detectors .

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .

Advanced Research Questions

Q. How does the oxime functional group in 1-Ethylpiperidin-3-oxime hydrochloride influence its reactivity in nucleophilic or redox reactions?

- Methodological Answer : The oxime group () participates in:

- Nucleophilic reactions : Reacts with acyl chlorides to form imidate esters (e.g., in acetonitrile with triethylamine at 0°C) .

- Redox reactions : Oxidize with in acidic conditions to yield nitriles or reduce with to amines .

- Kinetic studies : Use stopped-flow spectrophotometry to measure reaction rates under varying pH (3–9) and temperature (25–60°C) .

Q. What strategies can resolve contradictions in stability data for 1-Ethylpiperidin-3-oxime hydrochloride under varying storage conditions?

- Methodological Answer :

- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and analyze degradation products via LC-MS. Common degradants include piperidine derivatives via hydrolysis of the oxime group .

- DFT modeling : Calculate bond dissociation energies (BDE) for the C=N-OH moiety to predict susceptibility to thermal/photo degradation .

- Lyophilization : Improve long-term stability by lyophilizing the compound in phosphate buffer (pH 7.4) and storing at -20°C .

Q. How can computational methods predict the biological activity of 1-Ethylpiperidin-3-oxime hydrochloride against neurological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding to acetylcholinesterase (PDB ID: 4EY7) or NMDA receptors. Prioritize poses with ΔG < -7 kcal/mol .

- QSAR modeling : Train models on piperidine derivatives’ IC data to correlate substituent electronic parameters (Hammett σ) with activity .

- ADMET prediction : Employ SwissADME to assess blood-brain barrier permeability (e.g., logP ~2.5) and cytochrome P450 interactions .

Methodological Notes

- Synthetic reproducibility : Replicate reactions ≥3 times with controls (e.g., omission of catalysts) to confirm reproducibility .

- Data validation : Cross-reference experimental results with PubChem or ECHA databases to ensure consistency with published analogs .

- Ethical compliance : Adhere to institutional biosafety protocols for in vitro/in vivo testing, particularly for neuroactive compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.